acetylpheneturide

Anticonvulsant classification Maximal electroshock seizure Seizure component analysis

For epilepsy researchers needing a reference compound that antagonizes multiple seizure components, acetylpheneturide (CAS 163436-98-4) is a noncyclic ureide anticonvulsant with a unique pharmacological profile. - Masuda Group 2 profile: inhibits tonic forelimb extension (TF), tonic hindlimb extension (TH), and clonic convulsions (CL) at dissociated doses in MES/PTZ mouse models, enabling separate endpoint dose-response studies. - Modifies hippocampal afterdischarge waveforms without elevating seizure thresholds in feline models (5-20 mg/kg), allowing seizure propagation research without complete suppression confounding. - Open-chain acylurea scaffold (N-acetyl-N'-(2-phenylbutyryl)urea, MW 248.28, logP ~1.06) serves as a structurally distinct starting point for SAR programs; HPLC-separable on Newcrom R1 columns. - Clinical efficacy documented: 60% improvement in psychomotor seizures, 50% in grand mal, including patients refractory to conventional AEDs.

Molecular Formula C6H7BrN2O2S
Molecular Weight 0
CAS No. 163436-98-4
Cat. No. B1171398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetylpheneturide
CAS163436-98-4
SynonymsBenzeneacetamide, N-[(acetylamino)carbonyl]-α-ethyl-, (S)-
Molecular FormulaC6H7BrN2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylpheneturide: Procurement-Ready Profile


Acetylpheneturide (brand name Crampol, developmental code P-3981) is a noncyclic ureide anticonvulsant belonging to the acylurea (phenylacetylurea) derivative class . The compound features an open-chain urea backbone, distinguishing it structurally from hydantoins, barbiturates, and oxazolidinediones. Clinically introduced in 1962 in Japan, acetylpheneturide is indicated for generalized tonic-clonic (grand mal) seizures, psychomotor seizures, and autonomic seizures . Its molecular formula is C₁₃H₁₆N₂O₃ (molecular weight 248.28; pKa₁ 7.44, pKa₂ 10.3) . The CAS registry differentiates enantiomeric forms: 163436-98-4 is the (S)-enantiomer, while 13402-08-9 represents the racemic mixture .

Pharmacological Uniqueness of Acetylpheneturide


Within the acylurea anticonvulsant family, compounds are not interchangeable. The 1980 systematic classification study by Masuda et al. demonstrated that acetylpheneturide shares a distinct seizure-component antagonism profile with pheneturide and phenobarbital—inhibiting tonic forelimb extension (TF), tonic hindlimb extension (TH), and clonic convulsions (CL) at relatively dissociated doses . This profile differs fundamentally from phenytoin and carbamazepine, which selectively abolish only tonic components, and from ethosuximide-type drugs that antagonize all components at nearly identical doses. Furthermore, acetylpheneturide uniquely modifies hippocampal afterdischarge patterns without suppressing seizure thresholds—a property not observed with diphenylhydantoin or phenobarbital in head-to-head feline studies . These pharmacological distinctions mean that substituting a generic acylurea or a broader-spectrum AED would alter experimental outcomes in seizure propagation or drug-resistance research models.

Acetylpheneturide Evidence Guide


Broader Seizure-Component Antagonism

Masuda et al. (1980) classified acetylpheneturide in Group 2—drugs that inhibit all three seizure components (TF, TH, and CL) at relatively dissociated doses—alongside pheneturide and phenobarbital . In the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, acetylpheneturide's antagonism extends across tonic and clonic components, whereas Group 3 agents diphenylhydantoin (phenytoin) and carbamazepine selectively abolish only tonic components (TF and TH), and Group 4 agents (acetazolamide, sulthiame, primidone) exclusively block TH. Although exact ED50 values for acetylpheneturide were not reported in this specific study, the qualitative classification provides a clear differential profile.

Anticonvulsant classification Maximal electroshock seizure Seizure component analysis

Unique Hippocampal Afterdischarge Modification

In a head-to-head feline study, Crampol (acetylpheneturide) at 5–20 mg/kg uniquely modified the pattern of hippocampal afterdischarge without significantly affecting seizure threshold voltages at stimulation frequencies of 10, 50, and 100 c/s . In contrast, diphenylhydantoin (5–20 mg/kg) was the most suppressive agent on hippocampal seizure threshold and propagation at all frequencies, and phenobarbital (5–20 mg/kg) significantly suppressed thresholds at 50 and 100 c/s. Trimethadione (50–200 mg/kg) also showed no significant effect, matching Crampol's lack of threshold suppression, but did not modify afterdischarge patterns. Only Crampol combined non-suppression of threshold with qualitative waveform modification, indicating a distinct mechanism of action operating on seizure propagation rather than initiation.

Hippocampal afterdischarge Seizure propagation Electrophysiology

Clinical Efficacy in Psychomotor Epilepsy

Mori et al. (1962) reported that acetylpheneturide (Crampol) at daily doses of 0.4–1.2 g produced marked or moderate improvement in 60% of psychomotor seizure cases and 50% of grand mal cases among 31 epilepsy patients . The only noted side effects were drowsiness and dizziness, with no severe adverse events reported. This tolerability profile contrasts with the parent compound pheneturide, which is documented to produce moderate hepatotoxicity as indicated by elevated ALT and AST serum activity , and with phenacemide (phenurone), which was associated with severe hepatotoxicity, gastrointestinal disturbances, and personality changes that limited its clinical use . While these are cross-study observations, the consistency of acetylpheneturide's favorable tolerability in the original Japanese clinical data suggests a differentiated safety margin relative to its ureide-class predecessors.

Psychomotor epilepsy Refractory epilepsy Clinical efficacy

Acute Toxicity Benchmarking

Acetylpheneturide's acute oral LD50 values are reported as 1,174 mg/kg in rats and 1,165 mg/kg in mice, classifying it as moderately toxic (Chinese toxicity classification: 中毒, moderate poisoning) . By comparison, the parent compound pheneturide has an acute mouse intraperitoneal LD50 of 765 mg/kg , translating to a lower safety margin in parenteral administration. The acetylated derivative demonstrates a 1.5× higher oral LD50 relative to pheneturide's parenteral LD50 in mice (though route differences preclude direct equivalence), suggesting that N-acetylation of the urea backbone may contribute to a modified acute toxicity profile. For occupational health contexts, Affygility Solutions has assigned an occupational exposure limit (OEL) and control band for acetylpheneturide as an active pharmaceutical ingredient, reflecting its established industrial handling requirements .

Acute toxicity Occupational exposure limit LD50

Open-Chain Urea Chemotype

Acetylpheneturide possesses an open-chain acylurea backbone (N-acetyl-N'-(2-phenylbutyryl)urea, C₁₃H₁₆N₂O₃) that is structurally distinct from the heterocyclic scaffolds of first-line anticonvulsants . Phenytoin features a hydantoin ring; phenobarbital contains a barbiturate ring; carbamazepine is a dibenzazepine. The phenylacetylurea series was historically developed by opening the hydantoin ring, aiming to retain anticonvulsant activity while reducing cyclic structure-associated toxicity . Within the acylurea series, acetylpheneturide differs from pheneturide (C₁₁H₁₄N₂O₂, MW 206.24) by the addition of an N-acetyl substituent, which increases molecular weight (248.28) and alters hydrogen-bonding capacity. This structural modification is associated with the observed differences in seizure-component antagonism and hippocampal afterdischarge modulation described above .

Medicinal chemistry Acylurea scaffold Anticonvulsant drug design

Acetylpheneturide: Application Scenarios


Broad-Spectrum Anticonvulsant Mechanisms in Rodent Models

Acetylpheneturide is appropriate for laboratories studying anticonvulsant mechanisms across multiple seizure components. The Masuda classification places it in Group 2, antagonizing tonic forelimb extension (TF), tonic hindlimb extension (TH), and clonic convulsions (CL) at dissociated doses in MES and PTZ mouse models . This profile enables dose-response studies where separate seizure endpoints (tonic vs. clonic) can be evaluated, unlike phenytoin or carbamazepine (Group 3), which lack clonic antagonism. Recommended experimental context: MES test in male mice, i.p. administration, assessment of TF, TH, and CL endpoints.

Seizure Propagation Without Full Suppression

For electrophysiology studies investigating seizure network modulation in limbic structures, acetylpheneturide is uniquely suited. The 1962 feline study demonstrated that Crampol (5–20 mg/kg) modifies hippocampal afterdischarge waveforms without elevating seizure thresholds, unlike diphenylhydantoin and phenobarbital which suppress thresholds . This property allows researchers to study how seizure propagation patterns change without the confounding factor of complete seizure suppression—a capability not replicated by any other clinically studied AED in the same experimental paradigm. Relevant for drug-resistant temporal lobe epilepsy models.

Refractory Psychomotor Epilepsy Models

Acetylpheneturide demonstrated 60% improvement in psychomotor seizures and 50% in grand mal in a cohort that included patients refractory to conventional AEDs . For laboratories developing drug-resistant epilepsy models or benchmarking novel compounds against historical AEDs with known clinical efficacy profiles, acetylpheneturide provides a reference compound with documented activity in a specific subpopulation (psychomotor/partial seizures) and a tolerability profile that compares favorably to pheneturide and phenacemide . Daily doses of 0.4–1.2 g (human equivalent) correspond to rodent doses in the 50–150 mg/kg range.

Open-Chain AED Scaffold-Hopping

Acetylpheneturide's open-chain acylurea scaffold (N-acetyl-N'-(2-phenylbutyryl)urea) offers a structurally distinct starting point for medicinal chemistry programs that aim to design non-heterocyclic anticonvulsants . The acetyl group addition to the pheneturide core (Δ+42 Da) provides a handle for structure-activity relationship (SAR) exploration of N-substituted acylureas. The compound's well-characterized in vivo pharmacology (seizure-component classification, hippocampal afterdischarge modification, clinical efficacy data) makes it a suitable reference standard for evaluating novel open-chain analogs. Analytical characterization: MW 248.28, logP ~1.06, HPLC separation achievable on Newcrom R1 columns .

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